4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms and a pyridine moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong brominating agents and catalysts to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less substituted isoindole derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The bromine atoms and pyridine moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. The pathways involved may include inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrabromophthalic anhydride: Shares the tetrabromo substitution pattern but lacks the pyridine moiety.
Brominated isoindole derivatives: Similar core structure with varying degrees of bromination and functionalization.
Uniqueness
4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is unique due to the combination of bromine atoms and the pyridine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C20H10Br4N2O2 |
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Molecular Weight |
629.9 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H10Br4N2O2/c21-15-13-14(16(22)18(24)17(15)23)20(28)26(19(13)27)12-3-1-10(2-4-12)9-11-5-7-25-8-6-11/h1-8H,9H2 |
InChI Key |
RRBZKIXLWMTZFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Origin of Product |
United States |
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